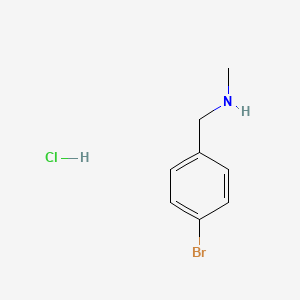
5-Ethylpyrimidine
Descripción general
Descripción
5-Ethylpyrimidine is a chemical compound with the molecular formula C6H8N2 . It has a molecular weight of 108.14 g/mol . The IUPAC name for this compound is this compound .
Synthesis Analysis
The synthesis of this compound involves the creation of acyclic, cyclic, and deoxy sugar nucleosides . This includes 1-(2-hydroxyethoxymethyl), 1-(2-methoxyethoxymethyl), and 1-ethoxyethyl derivatives of 5-ethyl-uracil and 5-ethylcytosine .Molecular Structure Analysis
The InChI representation of this compound isInChI=1S/C6H8N2/c1-2-6-3-7-5-8-4-6/h3-5H,2H2,1H3 . The Canonical SMILES representation is CCC1=CN=CN=C1 . Chemical Reactions Analysis
Pyrimidine compounds, including this compound, have attracted great interest in the field of organic synthesis due to their various chemical and biological applications .Physical And Chemical Properties Analysis
This compound has a molecular weight of 108.14 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 2 . The compound has a Rotatable Bond Count of 1 . The Exact Mass and Monoisotopic Mass of the compound are 108.068748264 g/mol . The Topological Polar Surface Area is 25.8 Ų .Aplicaciones Científicas De Investigación
1. Cardiotoxicity in Chemotherapy
5-Ethylpyrimidine derivatives, particularly fluoropyrimidines like 5-fluorouracil (5-FU), are critical in chemotherapy regimens for solid malignancies. Their use, however, is limited by cardiotoxicity risks, which include chest pain, acute coronary syndrome, and myocardial infarction. Understanding these risks and managing them is vital for patient care during chemotherapy (Sara et al., 2018).
2. Pharmacokinetics in Cancer Treatment
The study of pharmacokinetics of fluoropyrimidines, including 5-FU and its derivatives, is essential to enhance their clinical utility. Knowledge about the distribution of enzymes controlling 5-FU activation and the synthesis of additional analogs can improve treatment efficacy and reduce toxicity (Myers et al., 1976).
3. Antiviral Applications
Some this compound derivatives have shown potential in inhibiting viral replication, especially for hepatitis B. Compounds like 5-fluoro-2',3'-dideoxy-3'-thiacytidine have demonstrated significant antiviral activity in vitro, suggesting their potential in treating viral infections (Doong et al., 1991).
4. Photocatalytic Degradation in Environmental Applications
This compound compounds, such as phenobarbital, have been studied for photocatalytic degradation in environmental contexts. Research in this area focuses on the efficient removal and mineralization of these compounds, which is crucial for environmental safety (Cao et al., 2013).
5. Cardiotoxicity Mechanisms and Management
Further research into the cardiotoxic effects of fluoropyrimidines, including understanding pathogenetic models and specific treatments, is important. This research helps in developing strategies to mitigate the cardiovascular risks associated with these compounds in cancer therapy (Depetris et al., 2018).
6. 5-FU Metabolism and Cancer Response
Understanding the metabolism of 5-FU is crucial for predicting and improving cancer treatment responses. Studies on gene expressions related to 5-FU metabolic pathways can lead to better prediction of clinical outcomes and individualized treatment strategies for cancer patients (Ichikawa, 2006).
Propiedades
IUPAC Name |
5-ethylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c1-2-6-3-7-5-8-4-6/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJTSPTRANGPNRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=CN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50560225 | |
| Record name | 5-Ethylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50560225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
25193-94-6 | |
| Record name | 5-Ethylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50560225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-(3-acetylphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B1285160.png)










